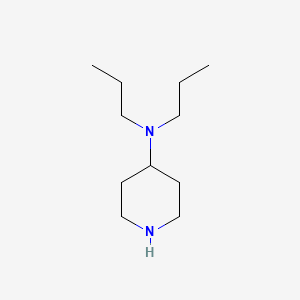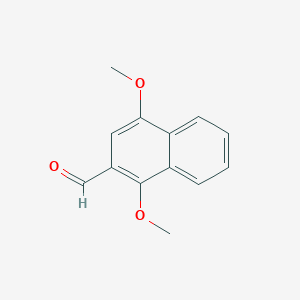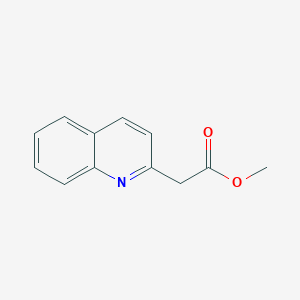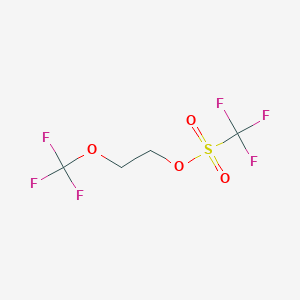
3-(4-Cyanophenoxy)propionic acid
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of 3-(4-Cyanophenoxy)propionic acid consists of a cyanophenyl group attached to a propionic acid molecule . The cyanophenyl group is a phenyl ring with a cyano group (-CN) attached, and the propionic acid molecule consists of a three-carbon chain with a carboxylic acid group (-COOH) at one end .Physical And Chemical Properties Analysis
This compound is a white to yellow solid . It has a molecular weight of 191.18 g/mol. More specific physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the search results.Applications De Recherche Scientifique
Renewable Building Blocks for Polymer Chemistry
- Phloretic acid, a phenolic compound related to 3-(4-Cyanophenoxy)propionic acid, has been explored as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation, providing an alternative to phenol. This approach paves the way for a multitude of applications in materials science, highlighting the sustainable use of renewable phloretic acid to confer specific properties of benzoxazine to aliphatic molecules or macromolecules (Trejo-Machin et al., 2017).
Microbial Production of Propionic Acid
- The microbial production of propionic acid, a compound closely related to this compound, has been extensively studied due to its wide range of applications in food preservatives, plastics, and more. Research has focused on the fermentative production of propionic acid from carbohydrates, highlighting the industrial scalability and the potential for a cost-competitive bio-chemical route to C3 materials (Rodriguez et al., 2014).
Environmental Studies and Herbicide Degradation
- The aryloxyphenoxy propionic herbicide cyhalofop, which shares structural similarities with this compound, has been studied for its degradation in aqueous systems. Research has explored the photodegradation pathways of cyhalofop and its primary metabolite, providing insights into the environmental fate of such compounds (Pinna & Pusino, 2011).
Bionanocomposites and Material Science
- The use of 3-(4-Hydroxyphenyl)propionic acid, a compound related to this compound, as an organic modifier in layered double hydroxides for the preparation of PBS bionanocomposites has been explored. These materials exhibit high thermal stability and mechanical reinforcement, highlighting the chain extender effect of 3-(4-Hydroxyphenyl)propionic acid toward the matrix (Totaro et al., 2017).
Nematicidal Activity in Endophytic Fungi
- 3-Hydroxypropionic acid, related to this compound, has been identified as a nematicidal principle in endophytic fungi, showcasing selective activity against plant-parasitic nematodes. This discovery opens avenues for biological control strategies in agriculture (Schwarz et al., 2004).
Mécanisme D'action
Target of Action
This compound is an organic compound and is used as an intermediate in the synthesis of other types of compounds
Mode of Action
The mode of action of 3-(4-Cyanophenoxy)propionic Acid is not well-documented. As an intermediate compound, it is likely involved in various chemical reactions leading to the formation of other compounds. The specific interactions with its targets and the resulting changes are subject to the nature of the final compounds it helps synthesize .
Biochemical Pathways
It’s worth noting that it can be synthesized through a series of reactions involving para-hydroxybenzaldehyde, hydrogen cyanide, bromoacetone, sodium chloroacetate, and sodium cyanide . The downstream effects of these pathways are dependent on the final compounds synthesized using this compound as an intermediate.
Pharmacokinetics
As an intermediate compound, its bioavailability would largely depend on the properties of the final compounds it helps synthesize .
Result of Action
As an intermediate compound, its effects would be largely dependent on the final compounds it helps synthesize .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is stable at room temperature but should avoid contact with strong oxidizing agents . The influence of other environmental factors such as pH, temperature, and presence of other chemicals would depend on the specific context in which this compound is used.
Propriétés
IUPAC Name |
3-(4-cyanophenoxy)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c11-7-8-1-3-9(4-2-8)14-6-5-10(12)13/h1-4H,5-6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKPRNTOVSOLJPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)OCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60445337 | |
| Record name | 3-(4-cyanophenoxy)propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60445337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58228-89-0 | |
| Record name | 3-(4-cyanophenoxy)propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60445337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[[2-(2,4-Dinitrophenyl)cyclohexylidene]amino] methanesulfonate](/img/structure/B1366469.png)



![2-{[Cyclohexyl(methyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B1366479.png)









